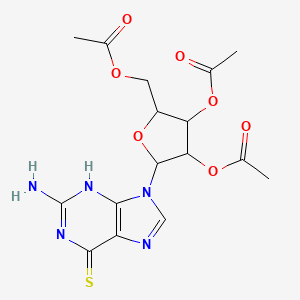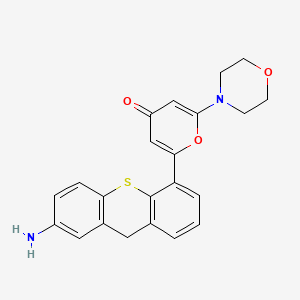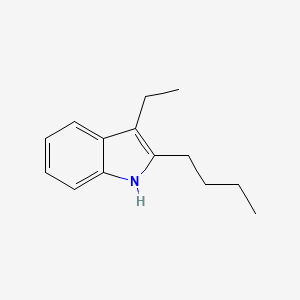![molecular formula C31H46BrN3O3 B14147079 (2,6-Ditert-butyl-4-methylcyclohexyl) 2-[2-acetyl-5-(4-tert-butylphenyl)-1,2,4-triazol-3-yl]-2-bromoacetate CAS No. 231951-28-3](/img/structure/B14147079.png)
(2,6-Ditert-butyl-4-methylcyclohexyl) 2-[2-acetyl-5-(4-tert-butylphenyl)-1,2,4-triazol-3-yl]-2-bromoacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,6-Ditert-butyl-4-methylcyclohexyl) 2-[2-acetyl-5-(4-tert-butylphenyl)-1,2,4-triazol-3-yl]-2-bromoacetate is a complex organic compound that features multiple functional groups, including a triazole ring, a bromoacetate moiety, and several tert-butyl groups. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Ditert-butyl-4-methylcyclohexyl) 2-[2-acetyl-5-(4-tert-butylphenyl)-1,2,4-triazol-3-yl]-2-bromoacetate likely involves multiple steps, including:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and acetylated precursors.
Introduction of the bromoacetate group: This step may involve the reaction of a suitable alcohol with bromoacetyl bromide under basic conditions.
Attachment of the cyclohexyl group: This could be done through a Friedel-Crafts alkylation or similar reaction to introduce the cyclohexyl moiety.
Industrial Production Methods
Industrial production of such a compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction conditions.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the triazole ring or the acetyl group.
Reduction: Reduction reactions could target the bromoacetate group, potentially converting it to an alcohol.
Substitution: The bromoacetate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Nucleophiles: Including amines, thiols, or alkoxides for substitution reactions.
Major Products
Oxidation: Could yield carboxylic acids or ketones.
Reduction: Might produce alcohols or alkanes.
Substitution: Could result in the formation of new esters, amides, or ethers.
科学研究应用
Chemistry
Catalysis: The compound could serve as a ligand in catalytic reactions, particularly those involving transition metals.
Materials Science: Potential use in the development of polymers or advanced materials due to its bulky tert-butyl groups.
Biology and Medicine
Drug Development:
Biological Activity: The compound might exhibit antimicrobial, antifungal, or anticancer properties, warranting further investigation.
Industry
Agriculture: Possible use as a pesticide or herbicide due to its complex structure and potential biological activity.
Chemical Manufacturing: Could be used as an intermediate in the synthesis of other complex organic molecules.
作用机制
The mechanism by which (2,6-Ditert-butyl-4-methylcyclohexyl) 2-[2-acetyl-5-(4-tert-butylphenyl)-1,2,4-triazol-3-yl]-2-bromoacetate exerts its effects would depend on its specific application. For instance:
Biological Targets: The triazole ring might interact with enzymes or receptors, inhibiting their activity.
Pathways: The compound could interfere with metabolic pathways, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
(2,6-Ditert-butyl-4-methylphenol): Known for its antioxidant properties.
(4-tert-Butylphenyl)-1,2,4-triazole: A simpler triazole derivative with potential biological activity.
Uniqueness
Structural Complexity: The combination of multiple functional groups in (2,6-Ditert-butyl-4-methylcyclohexyl) 2-[2-acetyl-5-(4-tert-butylphenyl)-1,2,4-triazol-3-yl]-2-bromoacetate makes it unique compared to simpler analogs.
属性
CAS 编号 |
231951-28-3 |
|---|---|
分子式 |
C31H46BrN3O3 |
分子量 |
588.6 g/mol |
IUPAC 名称 |
(2,6-ditert-butyl-4-methylcyclohexyl) 2-[2-acetyl-5-(4-tert-butylphenyl)-1,2,4-triazol-3-yl]-2-bromoacetate |
InChI |
InChI=1S/C31H46BrN3O3/c1-18-16-22(30(6,7)8)25(23(17-18)31(9,10)11)38-28(37)24(32)27-33-26(34-35(27)19(2)36)20-12-14-21(15-13-20)29(3,4)5/h12-15,18,22-25H,16-17H2,1-11H3 |
InChI 键 |
DPRAYIQVRJDQII-UHFFFAOYSA-N |
规范 SMILES |
CC1CC(C(C(C1)C(C)(C)C)OC(=O)C(C2=NC(=NN2C(=O)C)C3=CC=C(C=C3)C(C)(C)C)Br)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


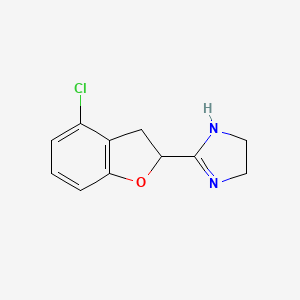
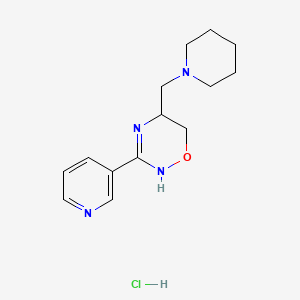
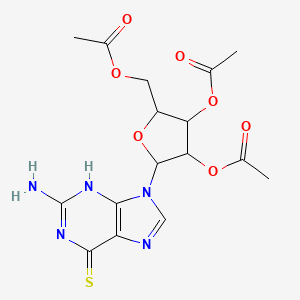
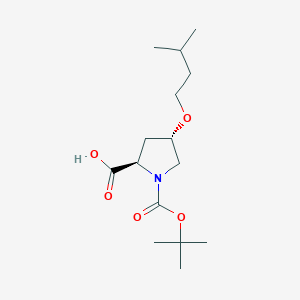
![3-{[(Furan-2-ylmethyl)amino]methyl}phenol](/img/structure/B14147014.png)
![N-(2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-2-[(2,5-dimethylphenyl)(methylsulfonyl)amino]acetamide](/img/structure/B14147025.png)
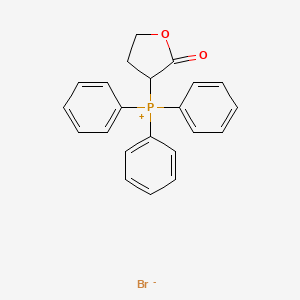
![2-[(Pyrrolidin-2-yl)methoxy]pyridine](/img/structure/B14147047.png)
![3-{4-[(4-Methylphenyl)methyl]piperazin-1-yl}-1H-1,2,4-triazol-5-amine](/img/structure/B14147048.png)
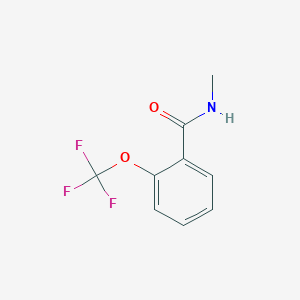
![N'-{(E)-[1-(4-fluorophenyl)-1H-pyrrol-2-yl]methylidene}-2-(quinolin-8-yloxy)acetohydrazide](/img/structure/B14147060.png)
